molecular formula C26H30BrN B1442346 4-Bromo-N,N-bis(4-butylphenyl)aniline CAS No. 548792-42-3

4-Bromo-N,N-bis(4-butylphenyl)aniline

Cat. No.: B1442346
CAS No.: 548792-42-3
M. Wt: 436.4 g/mol
InChI Key: HNGYCECISKVGIZ-UHFFFAOYSA-N
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Description

4-Bromo-N,N-bis(4-butylphenyl)aniline is an organic compound with the molecular formula C26H30BrN and a molecular weight of 436.43 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with two butylphenyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N,N-bis(4-butylphenyl)aniline can be synthesized from triphenylamine through a series of organic reactions . The synthesis involves the bromination of triphenylamine followed by the introduction of butyl groups to the phenyl rings. The reaction conditions typically include the use of bromine or a brominating agent and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-bis(4-butylphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N,N-bis(4-butylphenyl)aniline is utilized in several scientific research fields, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and biosensors.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-bis(4-butylphenyl)aniline involves its interaction with various molecular targets and pathways. The bromine atom and the butylphenyl groups play a crucial role in its reactivity and binding affinity. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts . These steps lead to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Comparison with Similar Compounds

4-Bromo-N,N-bis(4-butylphenyl)aniline can be compared with other similar compounds, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research.

Properties

IUPAC Name

N-(4-bromophenyl)-4-butyl-N-(4-butylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30BrN/c1-3-5-7-21-9-15-24(16-10-21)28(26-19-13-23(27)14-20-26)25-17-11-22(12-18-25)8-6-4-2/h9-20H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGYCECISKVGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701228
Record name 4-Bromo-N,N-bis(4-butylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548792-42-3
Record name 4-Bromo-N,N-bis(4-butylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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